8-Bromo-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and synthetic compounds with potential biological activities. The presence of a bromine atom at the 8-position of the tetrahydroisoquinoline core adds to the molecule's reactivity, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated tetrahydroisoquinolines has been explored in several studies. For instance, compounds with a brominated tetrahydroisoquinoline structure were semisynthesized using a brominated tyrosine derivative as the starting material, showcasing the potential of natural products as precursors for complex molecules . Another approach involves the copper-catalyzed coupling of nitrogen nucleophiles with aryl bromides using tetrahydro-8-hydroxyquinoline as a ligand, which could potentially be adapted for the synthesis of 8-bromo-tetrahydroisoquinolines . Additionally, asymmetric synthesis methods have been developed for the construction of 1-aryl-tetrahydroisoquinolines, which could be extended to include brominated variants . Furthermore, palladium-catalyzed heterocyclization has been employed to create dihydropyrroloquinolines from 8-arylethynyl-tetrahydroquinolines, indicating the versatility of palladium catalysis in modifying the tetrahydroisoquinoline scaffold .
Molecular Structure Analysis
The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline core with a bromine substituent. The exact position of the bromine atom can significantly influence the molecule's reactivity and interaction with other chemical entities. For example, the structure of 3,6,8-tribromoquinoline was revised to reflect the correct substitution pattern, which is crucial for subsequent chemical transformations such as Suzuki–Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Brominated tetrahydroisoquinolines participate in various chemical reactions, leveraging the bromine atom's reactivity. The Suzuki–Miyaura cross-coupling reaction is one such transformation that has been successfully applied to tribromoquinoline derivatives, allowing for the synthesis of triarylquinolines . Additionally, a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation has been used to synthesize N-aryl-tetrahydroisoquinolines from ortho-brominated aromatic aldehydes and primary aromatic amines . Moreover, Pd-catalyzed direct arylation of dihydroisoquinolones via C–H bond activation has been developed to synthesize 8-aryl-tetrahydroisoquinolines, demonstrating the utility of C–H activation strategies in the functionalization of the tetrahydroisoquinoline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromo-1,2,3,4-tetrahydroisoquinoline are influenced by the bromine atom's presence, which can increase the molecule's density and boiling point compared to its non-brominated counterpart. The bromine substituent also enhances the molecule's reactivity, making it a suitable electrophile in various coupling reactions. The solubility of brominated tetrahydroisoquinolines in organic solvents can facilitate their use in organic synthesis, while their stability under different conditions determines their shelf life and suitability for long-term storage.
Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a compound of interest in the synthesis of various tetrahydroisoquinoline derivatives. Orito et al. (2000) demonstrated that the treatment of certain tetrahydroisoquinoline carbamates with alkyllithium could yield a variety of addition products, providing insights into the versatility of this compound in organic synthesis (Orito et al., 2000).
Natural Product Isolation
Ma et al. (2007) isolated new brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides. This study highlights the presence of brominated tetrahydroisoquinoline compounds in natural sources and their potential for further study (Ma et al., 2007).
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGHUZYXQPIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504986 | |
Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
75416-51-2 | |
Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75416-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.